molecular formula C14H22N2O4S B2532031 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097900-32-6

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2532031
CAS No.: 2097900-32-6
M. Wt: 314.4
InChI Key: DISAFBDORLLRSG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two distinct functional groups: a 5-methyl-1,2-oxazole-3-carbonyl moiety at position 1 and a 2-methylpropanesulfonyl group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptor targets (e.g., 5-HT receptors) or enzyme inhibitors . However, direct pharmacological or physicochemical data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10(2)9-21(18,19)12-5-4-6-16(8-12)14(17)13-7-11(3)20-15-13/h7,10,12H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAFBDORLLRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 5-Methyl-1,2-oxazole-3-carbonyl intermediate: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The intermediate can be reacted with a piperidine derivative under conditions that promote nucleophilic substitution.

    Introduction of the 2-methylpropanesulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(5-Methyl-1,2-Oxazol-3-Yl) Methanesulfonyl] Piperidine-3-carboxylate

  • Structure : Shares a piperidine scaffold with a 5-methyl-1,2-oxazole substituent but differs in sulfonyl group (methanesulfonyl vs. 2-methylpropanesulfonyl) and a carboxylate ester at position 3.
  • Key Differences :
    • Sulfonyl Group : The bulkier 2-methylpropanesulfonyl group in the target compound may enhance lipophilicity and membrane permeability compared to methanesulfonyl .
    • Functionalization at Position 3 : The carboxylate ester in the analog could confer metabolic liability (e.g., hydrolysis by esterases), whereas the sulfonyl group in the target compound is more chemically stable .
Property Target Compound Ethyl 1-[(5-Methyl-1,2-Oxazol-3-Yl) Methanesulfonyl] Piperidine-3-carboxylate
Molecular Weight Not provided 316.3733 g/mol
Sulfonyl Group 2-Methylpropanesulfonyl Methanesulfonyl
Position 3 Substituent None (sulfonyl at position 3) Ethyl carboxylate

SB224289 ([2,3,6,7-Tetrahydro-1’-Methyl-5-[2’-Methyl-4’-(5-Methyl-1,2,4-Oxadiazol-3-Yl) Biphenyl-4-Carbonyl] Furo[2,3-f] Indole-3-Spiro-4’-Piperidine Hydrochloride])

  • Structure : Contains a 1,2,4-oxadiazole ring (vs. 1,2-oxazole in the target) and a complex spiro-piperidine system.
  • Key Differences: Heterocycle: 1,2-Oxazole (5-membered ring with one oxygen and one nitrogen) vs. 1,2,4-oxadiazole (5-membered ring with two nitrogens and one oxygen). Biological Activity: SB224289 is a selective 5-HT1B receptor antagonist, suggesting that the target compound’s sulfonyl group and oxazole moiety could modulate affinity for similar targets .

Fipronil and Ethiprole

  • Structure : These pyrazole-based insecticides feature sulfinyl groups (S=O) instead of sulfonyl (SO2) and lack the oxazole-piperidine framework.
  • Key Differences :
    • Oxidation State : Sulfonyl groups are more oxidized than sulfinyl groups, which may reduce reactivity and enhance environmental persistence in the target compound .
    • Biological Target : Fipronil acts on GABA receptors, whereas the piperidine-oxazole scaffold in the target compound suggests CNS receptor modulation (e.g., 5-HT or dopamine receptors) .

Biological Activity

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 5-methyl-1,2-oxazole-3-carbonyl and a 2-methylpropanesulfonyl group. Its molecular formula is C13_{13}H18_{18}N2_{2}O3_{3}S, with a molecular weight of approximately 282.35 g/mol.

Biological Activity Overview

Research indicates that compounds containing oxazole moieties exhibit diverse biological activities, including:

  • Antimicrobial : Inhibitory effects against various bacterial and fungal strains.
  • Anticancer : Cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of pathogenic bacteria
AnticancerCytotoxicity against leukemia cells
Anti-inflammatoryReduction in inflammatory markers

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The oxazole ring may play a role in inhibiting kinase activity, which is crucial in various signaling pathways related to cancer progression.
  • Antioxidant Properties : The compound exhibits potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Modulation of NF-κB Pathway : Evidence suggests that it may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human leukemia cell lines. The results demonstrated significant cytotoxicity with an IC50_{50} value of 10 µg/mL, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for both bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies highlight the need for further investigation into the structure-activity relationship (SAR) of oxazole derivatives. Compounds similar to this compound have shown promise in drug development due to their multifaceted biological activities.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (e.g., 0–5°C during sulfonylation to minimize side reactions).
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question
Key methods include:

  • HPLC : Employ a C18 column with UV detection (λ = 230–260 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% target peak area) .
  • NMR : Confirm structural features via 1^1H-NMR (e.g., oxazole proton at δ 6.2–6.5 ppm, piperidine protons at δ 2.5–3.5 ppm) and 13^{13}C-NMR (carbonyl signals at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+ or [M-H]^-) and isotopic patterns .

Advanced Tip : Pair with FTIR to detect functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}) .

How can computational methods predict the biological activity of this compound, and what are the limitations of these models?

Advanced Research Question
Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the oxazole and sulfonyl groups as potential binding motifs .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. Limitations :

  • Computed binding affinities may not account for solvation effects or dynamic protein conformations.
  • Experimental validation (e.g., enzyme inhibition assays) is critical to confirm predictions .

What strategies can resolve contradictions in biological activity data across different assay systems?

Advanced Research Question
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Test a wide concentration range (nM–μM) to identify true efficacy vs. non-specific toxicity .
  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in cell-based vs. in vivo studies .

Example : If the compound shows anti-inflammatory activity in murine macrophages but not in human PBMCs, cross-species differences in protein targets (e.g., COX-2 isoforms) should be investigated .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Advanced Research Question
Key SAR-driven modifications:

  • Oxazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 5-position to enhance metabolic stability .
  • Sulfonyl Group : Replace 2-methylpropanesulfonyl with arylsulfonyl groups (e.g., phenylsulfonyl) to improve target affinity .
  • Piperidine Ring : Explore N-alkylation or sp3^3-hybridized analogs to modulate lipophilicity and bioavailability .

Validation : Synthesize analogs and compare IC50_{50} values in target-specific assays (e.g., kinase inhibition) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question
Critical considerations:

  • Reagent Availability : Ensure cost-effective sourcing of 2-methylpropanesulfonyl chloride and oxazole precursors .
  • Purification : Replace column chromatography with recrystallization or distillation for large batches.
  • Safety : Monitor exothermic reactions (e.g., sulfonylation) and implement containment for volatile intermediates .

Case Study : Pilot-scale synthesis (10 g) achieved 65% yield via optimized coupling and reduced solvent volumes .

How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) be used to study the metabolic fate of this compound?

Advanced Research Question
Approach :

  • Synthesis : Introduce 14^{14}C at the oxazole carbonyl or piperidine methyl group via labeled precursors (e.g., 14^{14}C-acetic anhydride) .
  • Applications :
    • Track absorption/distribution using autoradiography in rodent models.
    • Identify metabolites via LC-MS/MS fragmentation patterns .

Limitation : Radiolabeling requires specialized facilities and regulatory approvals .

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